
N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide, also known as CYM5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acyl amino acid derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation. In addition, N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
作用機序
The mechanism of action of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory cytokines and other genes involved in inflammation and immune response. N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been shown to inhibit the activation of NF-κB, which in turn leads to the inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has also been shown to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has also been shown to have cardioprotective effects, as it has been shown to reduce myocardial infarct size in animal models of ischemia-reperfusion injury.
実験室実験の利点と制限
One of the advantages of using N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide in lab experiments is its high purity and stability. This makes it easy to use in a variety of experimental settings. However, one of the limitations of using N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are a number of potential future directions for research on N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide. One area of research could be in the development of new therapeutic applications for N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide, such as in the treatment of neurodegenerative diseases. Another area of research could be in the development of new synthesis methods for N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide that are more cost-effective and scalable. Finally, there is also potential for research on the mechanism of action of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide, as further understanding of its molecular targets could lead to the development of more effective therapeutic interventions.
合成法
The synthesis of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves the reaction of 8-methoxy-1,2,3,4-tetrahydroquinoline with 1-cyanocycloheptanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide. This synthesis method has been described in detail in a number of research papers and has been shown to yield high purity and yield of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-25-17-10-6-8-16-9-7-13-23(19(16)17)14-18(24)22-20(15-21)11-4-2-3-5-12-20/h6,8,10H,2-5,7,9,11-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDVGDJPQZIKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)CC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2584373.png)
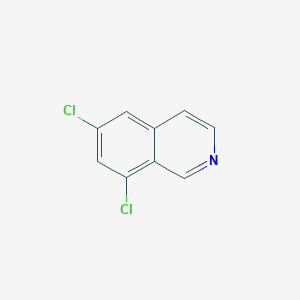
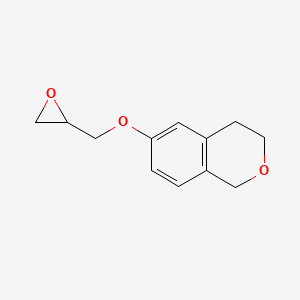
![1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2584379.png)

![2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2584381.png)
![Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2584382.png)
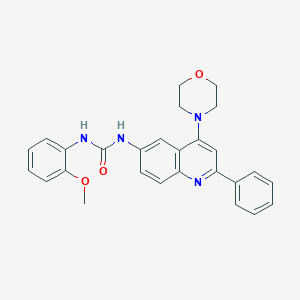
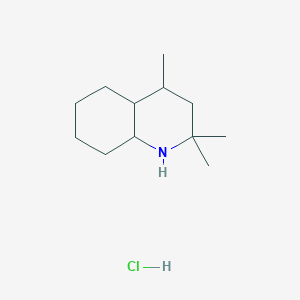
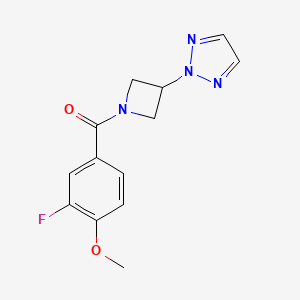
![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)
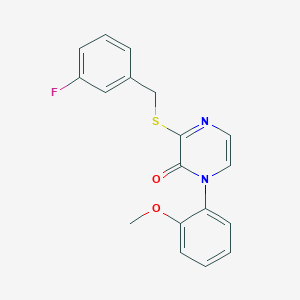
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2584391.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2584392.png)